molecular formula C16H12O3 B090969 2-(Hydroxymethyl)-2-phenyl-1H-indene-1,3(2H)-dione CAS No. 151-88-2

2-(Hydroxymethyl)-2-phenyl-1H-indene-1,3(2H)-dione

Cat. No. B090969
CAS RN: 151-88-2
M. Wt: 252.26 g/mol
InChI Key: DHGLVPJIAJCZNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Hydroxymethyl)-2-phenyl-1H-indene-1,3(2H)-dione is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, materials science, and organic synthesis. This compound is also known as DHP-indene or 1,3-dioxo-2-(hydroxymethyl)indene.

Mechanism Of Action

The mechanism of action of 2-(Hydroxymethyl)-2-phenyl-1H-indene-1,3(2H)-dione is not fully understood. However, it is believed that the compound exerts its antitumor activity by inducing apoptosis or programmed cell death in cancer cells. It has also been reported to inhibit the activity of certain enzymes that are essential for the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-(Hydroxymethyl)-2-phenyl-1H-indene-1,3(2H)-dione has been shown to have several biochemical and physiological effects. It has been reported to increase the levels of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and ultimately cell death. Additionally, this compound has also been shown to inhibit the activity of certain enzymes that are involved in the biosynthesis of DNA and RNA.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-(Hydroxymethyl)-2-phenyl-1H-indene-1,3(2H)-dione is its high potency as an antitumor agent. It has been shown to be effective against a wide range of cancer cells at low concentrations. Additionally, this compound is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of this compound is its poor solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 2-(Hydroxymethyl)-2-phenyl-1H-indene-1,3(2H)-dione. One of the areas of research is the development of more efficient synthesis methods that can yield the compound in higher purity and yield. Another area of research is the investigation of the compound's mechanism of action and its potential applications in the treatment of other diseases such as diabetes and cardiovascular diseases. Additionally, the development of new formulations and delivery methods that can improve the solubility and bioavailability of the compound is also an area of research.

Synthesis Methods

The synthesis of 2-(Hydroxymethyl)-2-phenyl-1H-indene-1,3(2H)-dione can be achieved through several methods. One of the most common methods is the reaction of indene-1,3-dione with formaldehyde in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction results in the formation of the desired compound along with water as a byproduct. Another method involves the reaction of indene-1,3-dione with paraformaldehyde in the presence of a base catalyst such as sodium hydroxide or potassium hydroxide.

Scientific Research Applications

2-(Hydroxymethyl)-2-phenyl-1H-indene-1,3(2H)-dione has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has shown promising results as an antitumor agent. It has been reported to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and leukemia. Additionally, this compound has also been studied for its potential applications in the treatment of Alzheimer's disease and Parkinson's disease.

properties

CAS RN

151-88-2

Product Name

2-(Hydroxymethyl)-2-phenyl-1H-indene-1,3(2H)-dione

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

2-(hydroxymethyl)-2-phenylindene-1,3-dione

InChI

InChI=1S/C16H12O3/c17-10-16(11-6-2-1-3-7-11)14(18)12-8-4-5-9-13(12)15(16)19/h1-9,17H,10H2

InChI Key

DHGLVPJIAJCZNX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)CO

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)CO

Other CAS RN

151-88-2

synonyms

2-hydroxymethyl-2-phenyl-1,3-indandione
omefin
omephine

Origin of Product

United States

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